N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-2,6-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2,6-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S2/c1-14(29)28-12-11-15-20(13-28)34-25(21(15)24-26-16-7-4-5-10-19(16)33-24)27-23(30)22-17(31-2)8-6-9-18(22)32-3/h4-10H,11-13H2,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJMGVZFZOMXDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=C(C=CC=C5OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-2,6-dimethoxybenzamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Benzothiazole Moiety: The benzothiazole ring is synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.
Construction of the Tetrahydrothienopyridine Ring: This step involves the formation of the thienopyridine ring system through a series of cyclization and condensation reactions.
Attachment of the Dimethoxybenzamide Group: The final step involves the coupling of the benzothiazole-thienopyridine intermediate with 2,6-dimethoxybenzoyl chloride under appropriate reaction conditions.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-2,6-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzothiazole or thienopyridine rings are replaced with other groups using suitable reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Applications
-
Anticancer Activity
- The compound has shown promise in inhibiting cancer cell proliferation. Studies have indicated that derivatives of thienopyridines exhibit cytotoxic effects against various cancer cell lines. For instance, thienopyridine-based compounds have been reported to induce apoptosis in breast and prostate cancer cells through mechanisms involving the modulation of key signaling pathways .
-
Antimicrobial Properties
- Research indicates that compounds similar to N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-2,6-dimethoxybenzamide possess significant antibacterial and antifungal activity. A study highlighted that thieno[2,3-c]pyridine derivatives exhibited strong activity against both Gram-positive and Gram-negative bacteria as well as fungi .
-
Neuroprotective Effects
- There is emerging evidence suggesting that this compound may have neuroprotective properties. Compounds with similar structures have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Table 1: Summary of Biological Activities
Case Study: Anticancer Mechanism
A recent study investigated the anticancer mechanism of a related thienopyridine compound. It was found that the compound inhibited the PI3K/Akt signaling pathway, leading to reduced cell survival rates in breast cancer cells. The study concluded that modifications on the thienopyridine scaffold could enhance potency and selectivity against cancer cells while minimizing toxicity to normal cells .
Case Study: Antimicrobial Screening
In another study focusing on antimicrobial properties, a series of thienopyridine derivatives were synthesized and tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited MIC values significantly lower than traditional antibiotics like ampicillin, indicating a potential for developing new antimicrobial agents based on this scaffold .
Mechanism of Action
The mechanism of action of N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-2,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins by binding to their active sites, leading to the disruption of biological processes. Molecular docking studies have shown that the compound can interact with various targets, including enzymes involved in inflammation and cancer.
Comparison with Similar Compounds
Acetyl vs. Benzyl Substituents
A structurally related compound, 4-acetyl-N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]benzamide hydrochloride (BA90700), features a benzyl group at position 6 instead of an acetyl group . Comparative molecular weight analysis shows:
| Compound | Molecular Weight | Key Substituents |
|---|---|---|
| Target Compound | 521.61 g/mol | 6-Acetyl, 2,6-dimethoxybenzamide |
| BA90700 | 560.13 g/mol | 6-Benzyl, 4-acetylbenzamide |
The lower molecular weight of the target compound may favor better pharmacokinetic profiles.
Benzamide Variations
Replacing 2,6-dimethoxybenzamide (target compound) with 4-acetylbenzamide (BA90700) alters electronic properties. The methoxy groups in the target compound provide electron-donating effects, which could stabilize interactions with hydrophobic enzyme pockets, whereas acetyl groups in BA90700 may enhance metabolic stability through steric shielding .
Biological Activity
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl]-2,6-dimethoxybenzamide is a complex organic compound with notable biological activities. This compound belongs to the class of thienopyridines and features a unique structural arrangement that contributes to its pharmacological properties. The molecular formula is , with a molecular weight of .
Chemical Structure and Properties
The compound contains several functional groups:
- Thienopyridine core : Provides a platform for biological activity.
- Benzothiazole moiety : Known for its antimicrobial and anticancer properties.
- Dimethoxybenzamide group : Enhances solubility and bioavailability.
The structure can be summarized as follows:
| Component | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | |
| Key Functional Groups | Acetyl, Benzothiazole, Dimethoxybenzamide |
Antimicrobial Activity
Preliminary studies indicate that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens with promising results.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.125 - 8 μg/mL |
| Escherichia coli | 0.125 - 8 μg/mL |
| Pseudomonas aeruginosa | 0.125 - 8 μg/mL |
The compound's mechanism of action in inhibiting bacterial growth may involve interference with essential enzymes or cellular processes .
Anticancer Activity
Research has also explored the anticancer potential of this compound. In vitro studies suggest that it induces apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation.
Case Study :
In a study involving various cancer cell lines, this compound demonstrated:
- IC50 Values : Ranged from 10 to 30 μM across different cell lines.
- Mechanism : Induction of caspase-dependent apoptosis was confirmed through flow cytometry analysis.
Synthesis and Interaction Studies
The synthesis of this compound typically involves multiple steps using organic solvents and catalysts like piperidine to facilitate reactions . Interaction studies are crucial for understanding how this compound interacts with biological targets.
Synthetic Route Overview
- Starting Materials : Benzothiazole derivatives and thienopyridine precursors.
- Reaction Conditions : Use of ethanol as solvent; reactions are often catalyzed by piperidine.
- Yield Optimization : Techniques such as microwave irradiation are employed to enhance yield and reduce reaction time.
Q & A
Q. What are the standard synthetic routes and critical reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, typically starting with the coupling of benzo[d]thiazole derivatives with tetrahydrothieno[2,3-c]pyridine intermediates. Key steps include:
- Amide bond formation : Reaction of acetylated intermediates with 2,6-dimethoxybenzoyl chloride under anhydrous conditions .
- Solvent optimization : Use of polar aprotic solvents (e.g., DMF or DCM) to enhance reaction efficiency .
- Temperature control : Reactions often proceed at 60–80°C to balance yield and purity . Characterization relies on HPLC (for purity >95%) and NMR (¹H/¹³C for structural confirmation) .
Q. How can researchers verify the structural integrity of this compound?
A combination of spectroscopic and chromatographic methods is essential:
- ¹H/¹³C NMR : Assign peaks to confirm the presence of the benzothiazole (δ 7.2–8.1 ppm), thienopyridine (δ 2.5–3.5 ppm), and dimethoxybenzamide (δ 3.8–4.0 ppm) moieties .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., C₂₉H₂₆N₄O₃S₂) with <2 ppm error .
- X-ray crystallography : Resolve crystal structures to confirm stereoelectronic properties .
Advanced Research Questions
Q. What experimental strategies are recommended to investigate its mechanism of action in biological systems?
- Target identification : Use affinity chromatography or SPR (surface plasmon resonance) to screen for protein binding partners .
- Enzyme inhibition assays : Test against kinases or proteases (e.g., IC₅₀ determination) due to structural similarity to known inhibitors .
- Computational docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes with active sites .
Q. How can structural analogs be designed to optimize bioactivity while minimizing off-target effects?
Focus on structure-activity relationship (SAR) studies:
- Core modifications : Replace the acetyl group with sulfonamide or carbamate to alter lipophilicity .
- Substituent tuning : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzamide ring to enhance target affinity .
- In vitro validation : Test analogs in cell-based assays (e.g., cytotoxicity in HEK293 or HeLa cells) .
Q. How should researchers address contradictions in reported synthetic yields or bioactivity data?
- Reproducibility checks : Replicate experiments with strict control of reaction conditions (e.g., solvent purity, inert atmosphere) .
- Meta-analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers .
- Advanced analytics : Employ LC-MS/MS to detect trace impurities that may skew bioactivity results .
Methodological Challenges
Q. What are the key considerations for designing a stability study under physiological conditions?
- pH-dependent degradation : Incubate the compound in buffers (pH 2–9) and monitor via UV-Vis spectroscopy at λₘₐₓ ~270 nm .
- Metabolic stability : Use hepatic microsomal assays to quantify CYP450-mediated oxidation .
- Data interpretation : Apply kinetic modeling (e.g., first-order decay) to estimate half-life .
Q. Which computational tools are most effective for predicting its physicochemical properties?
- LogP calculation : Use ChemAxon or Molinspiration to estimate partition coefficients .
- Solubility prediction : Apply Schrödinger’s QikProp module for aqueous solubility (logS) .
- ADME profiling : Combine SwissADME and pkCSM for absorption/distribution metrics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
